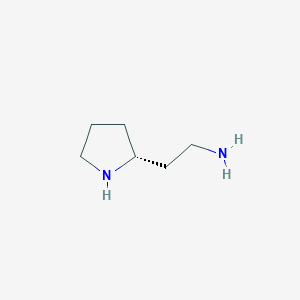

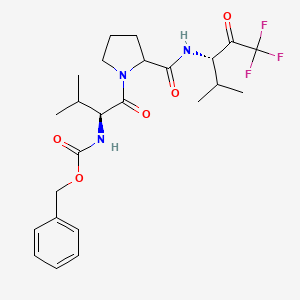

![molecular formula C4H4N6O2S B3363811 [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide CAS No. 105216-69-1](/img/structure/B3363811.png)

[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide

Descripción general

Descripción

“[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide” is a compound that belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted with amine groups .

Synthesis Analysis

A series of energetic compounds were derived from [1,2,4]triazolo[1,5-a][1,3,5]triazine and azo-bridged fused backbone by introducing the –NO2, –NHNO2, –ONO2, –N3, and –NH2 explosophoric groups . The influence of explosophoric groups on energetic properties has been explored .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a][1,3,5]triazine system represents a 5-aza analog of purine and therefore is of interest as a scaffold for the design of biologically active compounds . The incorporation of –NO2, –NHNO2, –ONO2, –N3, and –NH2 functional groups modifies the energetic properties of the entire molecule .Chemical Reactions Analysis

The reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurred selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .Physical And Chemical Properties Analysis

All the compounds exhibit positive energy content (34.4–1955.4 kJ/mol) and densities (1.71–1.99 g/cm3) subject to fused triazole and triazine framework and various functional groups . The designed compounds with –NHNO2, –ONO2, and –NO2 functional groups possess high detonation velocities (8.23–9.00 km/s), pressures (30.94–37.68 GPa), Gurney velocities (2.70–2.88 km/s), and power index (109–131%) superior to TNT (6.94 m/s, 22.0 GPa, 2.37 km/s, and 118%) and comparable with RDX (8.60 km/s, 33.92 GPa, 2.93 km/s, and 169%) and HMX (8.90 km/s, 38.39 GPa, 2.97 km/s, and 169%) .Aplicaciones Científicas De Investigación

Insecticidal Agents

Research has shown that certain derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide have potential as insecticidal agents. A study demonstrated the synthesis and characterization of bioactive sulfonamide thiazole derivatives incorporating this compound, which exhibited potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

Herbicidal Activity

The compound has also been found to possess herbicidal properties. A study detailed the preparation of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Antimicrobial Evaluation

Further research into this compound derivatives revealed their antimicrobial potential. A study synthesized several new substituted sulfonamides and sulfinyl compound derivatives, which were screened for antimicrobial activity (Abdel-Motaal & Raslan, 2014).

Anticancer and Antioxidant Agents

Research into the synthesis of novel 1,2,4-triazolo[1,5-a][1,3,5]triazine derivatives also highlighted their potential as anticancer and antioxidant agents. A study on fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines showed promising antiproliferative activity against breast, colon, and lung cancer cell lines, indicating a potential application in cancer therapy (Dolzhenko et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

[1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O2S/c5-13(11,12)4-8-3-7-1-6-2-10(3)9-4/h1-2H,(H2,5,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPDHFAWUJOWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NN2C=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664062 | |

| Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105216-69-1 | |

| Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one](/img/structure/B3363728.png)

![5-Bromo-2-[(2-carboxyethyl)amino]benzoic acid](/img/structure/B3363743.png)

![N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B3363770.png)

![2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B3363772.png)

![2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide](/img/structure/B3363779.png)

![1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B3363788.png)